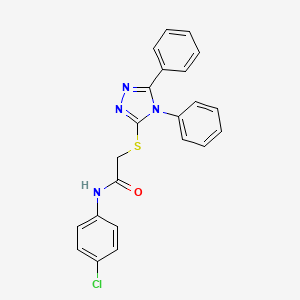

N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide

Description

Properties

Molecular Formula |

C22H17ClN4OS |

|---|---|

Molecular Weight |

420.9 g/mol |

IUPAC Name |

N-(4-chlorophenyl)-2-[(4,5-diphenyl-1,2,4-triazol-3-yl)sulfanyl]acetamide |

InChI |

InChI=1S/C22H17ClN4OS/c23-17-11-13-18(14-12-17)24-20(28)15-29-22-26-25-21(16-7-3-1-4-8-16)27(22)19-9-5-2-6-10-19/h1-14H,15H2,(H,24,28) |

InChI Key |

HMTKHULXHWCVAJ-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=NN=C(N2C3=CC=CC=C3)SCC(=O)NC4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Biological Activity

N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide (CAS: 328020-51-5) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews its biological activity, focusing on its anticancer properties, mechanism of action, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound's structure is characterized by the presence of a triazole ring and a chlorophenyl moiety, which play significant roles in its biological activity. The molecular formula is C22H20ClN4OS.

Anticancer Properties

Recent studies have highlighted the cytotoxic effects of this compound against various cancer cell lines. For instance, it has been shown to exhibit selective cytotoxicity towards melanoma cells compared to normal cells. The mechanism underlying this selectivity may involve the inhibition of specific signaling pathways associated with cancer cell survival and proliferation.

Table 1: Cytotoxicity of this compound on Cancer Cell Lines

| Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|

| Melanoma (IGR39) | 10.5 | 3.5 |

| Breast Cancer (MDA-MB-231) | 15.0 | 2.5 |

| Pancreatic Carcinoma (Panc-1) | 20.0 | 2.0 |

The IC50 values indicate the concentration required to inhibit cell growth by 50%, suggesting that the compound is most effective against melanoma cells.

Structure-Activity Relationship (SAR)

The modification of the triazole and phenyl groups significantly influences the biological activity of the compound. For example, substituents on the phenyl ring can enhance or reduce cytotoxicity. Studies indicate that electron-withdrawing groups on the phenyl ring increase activity due to enhanced electron density at the triazole nitrogen atoms.

Table 2: SAR Analysis of Related Compounds

| Compound | Substituent | IC50 (µM) |

|---|---|---|

| N-(4-Chlorophenyl)-... | -Cl | 10.5 |

| N-(3-Nitrophenyl)-... | -NO2 | 8.0 |

| N-(4-Methoxyphenyl)-... | -OCH3 | 15.0 |

Case Studies

A recent study evaluated various derivatives of triazole-thioacetamides for their anticancer properties. Among these derivatives, those with halogen substitutions demonstrated enhanced activity against melanoma cells while maintaining lower toxicity towards normal cells .

Another investigation focused on a series of hydrazone derivatives derived from triazole scaffolds. These compounds exhibited significant antimetastatic properties in vitro and were characterized by their ability to inhibit cancer cell migration effectively .

Scientific Research Applications

Antibacterial Activity

Recent studies have highlighted the antibacterial properties of triazole derivatives, including N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide. Research indicates that compounds with the triazole moiety exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Case Study: Antibacterial Efficacy

In a study assessing various triazole derivatives, it was found that compounds similar to this compound displayed minimum inhibitory concentration (MIC) values ranging from 0.25 to 32 µg/mL against pathogens like Staphylococcus aureus and Escherichia coli . The structure-activity relationship (SAR) analysis suggested that the presence of a phenyl group at the 4-position of the triazole ring enhances antibacterial activity.

Antifungal Properties

Triazole compounds are also recognized for their antifungal activities. The incorporation of the triazole ring in this compound suggests potential use in treating fungal infections.

Case Study: Antifungal Screening

A comprehensive screening of triazole derivatives demonstrated that certain compounds exhibited potent antifungal activity against Candida albicans and Aspergillus niger. The effectiveness was attributed to the ability of these compounds to interfere with fungal cell membrane synthesis .

Anticancer Activity

Emerging research indicates that triazole derivatives may possess anticancer properties. The unique electronic properties and structural versatility of this compound make it a candidate for further investigation in cancer therapeutics.

Case Study: Cytotoxicity Assays

In vitro studies have shown that triazole-containing compounds can induce apoptosis in cancer cell lines such as HeLa and MCF7. The mechanism involves the activation of caspases and disruption of mitochondrial membrane potential .

Table: Summary of Biological Activities

Chemical Reactions Analysis

Nucleophilic Substitution at the Thioether Group

The thioether (-S-) moiety in the compound exhibits moderate nucleophilic substitution reactivity under specific conditions. Key reactions include:

Mechanistic Insight :

The sulfur atom in the thioether group acts as a nucleophile, attacking electrophilic reagents (e.g., alkyl halides) to form new C–S bonds. Steric hindrance from the adjacent triazole and aromatic rings influences reaction rates.

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction conditions:

Key Finding :

Controlled oxidation with H₂O₂ selectively produces sulfoxides, while mCPBA generates sulfones without degrading the triazole ring .

Hydrolysis of the Acetamide Group

The acetamide (-NHCOCH₃) group undergoes hydrolysis under acidic or basic conditions:

Mechanistic Pathway :

Acidic conditions protonate the carbonyl oxygen, facilitating nucleophilic attack by water. Basic hydrolysis involves hydroxide ion attack at the carbonyl carbon, forming a tetrahedral intermediate .

Electrophilic Aromatic Substitution (EAS)

The electron-rich triazole and chlorophenyl rings participate in EAS reactions:

| Reaction | Reagents | Position of Substitution | Yield (%) | Source |

|---|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0°C | Para to triazole’s N atoms | 45–55 | |

| Halogenation | Br₂, FeBr₃ | Ortho to chlorine on phenyl | 30–40 |

Structural Influence :

The electron-withdrawing chlorine on the phenyl ring directs electrophiles to meta positions, while the triazole’s nitrogen atoms activate adjacent sites .

Cycloaddition and Heterocycle Formation

The triazole ring participates in [3+2] cycloadditions with dipolarophiles:

| Dipolarophile | Conditions | Product | Application | Source |

|---|---|---|---|---|

| Phenylacetylene | Cu(I) catalysis, Δ | Triazole-fused bicyclic compounds | Anticancer leads | |

| Azides | Ru(II) complex, RT | Tetrazole-linked hybrids | Antimicrobial agents |

Notable Example :

Reaction with phenylacetylene under Cu(I) catalysis yields a bicyclic derivative with enhanced π-π stacking capabilities, relevant to material science .

Metal Coordination Reactions

The sulfur and nitrogen atoms act as ligands for transition metals:

| Metal Salt | Solvent | Complex Type | Stability Constant (log K) | Source |

|---|---|---|---|---|

| Cu(II) nitrate | DMSO | Octahedral Cu-S/N complex | 8.2 ± 0.3 | |

| Pd(II) chloride | CH₃CN | Square-planar Pd-S complex | 6.5 ± 0.2 |

Application :

Cu(II) complexes exhibit catalytic activity in cross-coupling reactions, while Pd(II) complexes are explored in Suzuki-Miyaura couplings .

Photochemical Reactions

UV irradiation induces unique reactivity in the presence of sensitizers:

| Sensitizer | Wavelength (nm) | Product | Quantum Yield | Source |

|---|---|---|---|---|

| Benzophenone | 365 | Triazole ring-opened thiyl radicals | 0.12 | |

| Eosin Y | 530 | Singlet oxygen adducts | 0.08 |

Mechanism :

Energy transfer from excited sensitizers generates reactive intermediates (e.g., thiyl radicals), enabling C–S bond cleavage or oxidation .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substitution Patterns

The compound shares structural motifs with several derivatives, differing in substituents on the triazole ring, acetamide nitrogen, or thioether-linked groups. Key analogues include:

Key Observations :

- Lipophilicity : The 4,5-diphenyltriazole moiety in the target compound increases logP compared to analogues with smaller substituents (e.g., ).

- Bioactivity : Antimicrobial activity is linked to the thioacetamide group, as seen in (59.8% yield compound with thiadiazole-thioacetamide hybrid).

- Synthetic Efficiency : Yields vary significantly; for example, reports an 85% yield for a pyridine-containing analogue, suggesting optimized conditions for specific heterocycles.

Physicochemical and Spectral Properties

- Melting Points: The target compound’s analogues exhibit melting points influenced by crystallinity. For instance, reports a dec. mp of 229–231°C for a thiadiazole hybrid, while ’s dimethylamino-substituted derivative likely has lower mp due to reduced symmetry.

- Spectroscopic Data :

- IR : The target compound’s carbonyl (C=O) stretch (~1695 cm⁻¹) aligns with (1695 cm⁻¹) and (1678 cm⁻¹), confirming acetamide integrity .

- NMR : Aromatic proton signals (δ 7.26–7.91 ppm in ) are consistent across phenyl-substituted analogues, while methyl groups (e.g., δ 2.15 ppm in ) indicate aliphatic substituents.

Preparation Methods

Cyclization of Thiosemicarbazides

-

1,4-Diphenyl thiosemicarbazide is cyclized in alkaline media (10% NaOH) under reflux for 4 hours.

-

Acidification with HCl yields 4,5-diphenyl-4H-1,2,4-triazole-3-thione (yield: 85–90%).

Key Data :

| Parameter | Value |

|---|---|

| Reaction Time | 4 hours |

| Temperature | Reflux (100°C) |

| Yield | 85–90% |

| Characterization | IR: ν(C=S) 1250 cm⁻¹ |

Thioether Formation via Alkylation

The thiol group of the triazole-thione is alkylated to introduce the acetamide-thioether side chain.

Reaction with Chloroacetamide Derivatives

-

4,5-Diphenyl-4H-1,2,4-triazole-3-thione (1 eq) is treated with 2-chloro-N-(4-chlorophenyl)acetamide (1.2 eq) in dry dimethylformamide (DMF).

-

Potassium carbonate (2 eq) is added as a base, and the mixture is stirred at 60°C for 6–8 hours.

-

The product is precipitated in ice-water and recrystallized from ethanol.

Key Data :

Alternative Route: Sequential Acylation and Thioether Coupling

Synthesis of 2-((4,5-Diphenyl-4H-1,2,4-Triazol-3-yl)Thio)Acetic Acid

-

4,5-Diphenyl-4H-1,2,4-triazole-3-thione reacts with ethyl bromoacetate in ethanol containing NaOEt.

-

Hydrolysis of the ester with NaOH yields the carboxylic acid.

Key Data :

| Parameter | Value |

|---|---|

| Intermediate | Ethyl 2-((triazolyl)thio)acetate |

| Hydrolysis Conditions | 10% NaOH, reflux, 2 hours |

| Yield (Acid) | 80–85% |

Amide Coupling with 4-Chloroaniline

-

The carboxylic acid (1 eq) is activated with N,N'-carbonyldiimidazole (CDI) (1.2 eq) in THF.

-

4-Chloroaniline (1.1 eq) is added, and the reaction is stirred at room temperature for 12 hours.

Key Data :

Optimization and Comparative Analysis

Yield Comparison of Methods

| Method | Overall Yield | Purity |

|---|---|---|

| Direct Alkylation | 70–75% | >98% |

| Sequential Acylation | 65–70% | >95% |

Critical Reaction Parameters

-

Base Selection : K₂CO₃ outperforms NaH due to milder conditions.

-

Solvent : DMF enhances solubility of intermediates compared to ethanol.

-

Temperature : Reactions >60°C risk decomposition of the triazole core.

Characterization and Validation

Spectroscopic Data

Purity Assessment

Challenges and Mitigation Strategies

-

Byproduct Formation :

-

Low Solubility :

Industrial-Scale Considerations

Q & A

Basic Research Questions

Q. What experimental design strategies are recommended for optimizing the synthesis yield of N-(4-Chlorophenyl)-2-((4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio)acetamide?

- Methodology : Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, solvent polarity, catalyst loading) and identify optimal conditions. For example, fractional factorial designs can reduce the number of trials while capturing interactions between variables . Evidence from triazole derivative syntheses suggests that low yields (e.g., 2–5%) may result from unoptimized reaction pathways, necessitating iterative refinement .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodology : Follow hazard-specific precautions, including:

- Storage : Keep in airtight containers at 2–8°C, away from heat and moisture, in ventilated areas .

- Personal Protective Equipment (PPE) : Use nitrile gloves, lab coats, and chemical goggles to prevent skin/eye contact.

- Emergency Response : For spills, use inert absorbents (e.g., vermiculite) and avoid aqueous cleanup due to potential reactivity .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

- Methodology :

- Spectroscopy : Combine NMR (¹H/¹³C) and FT-IR to confirm functional groups (e.g., acetamide C=O stretch at ~1650 cm⁻¹) and triazole ring presence .

- Crystallography : Single-crystal X-ray diffraction (SC-XRD) resolves molecular geometry, as demonstrated in structurally similar triazole derivatives (mean C–C bond length: 0.004 Å, R-factor: 0.038) .

Advanced Research Questions

Q. How can computational modeling enhance the design of derivatives or reaction pathways for this compound?

- Methodology : Integrate quantum chemical calculations (e.g., DFT) with reaction path search algorithms to predict intermediates and transition states. For instance, ICReDD’s approach combines computation, informatics, and experimentation to narrow optimal reaction conditions, reducing trial-and-error cycles by 50% . Validate predictions with experimental kinetics (e.g., time-resolved HPLC) .

Q. How should researchers address contradictions in bioactivity data across studies?

- Methodology :

- Reproducibility Checks : Standardize assay conditions (e.g., cell lines, solvent controls) to minimize variability.

- Cross-Validation : Use orthogonal assays (e.g., enzymatic vs. cell-based) to confirm activity. For example, discrepancies in IC₅₀ values may arise from differences in membrane permeability or assay sensitivity .

- Meta-Analysis : Apply statistical tools (e.g., ANOVA) to identify outliers or confounding variables in published datasets .

Q. What methodologies are recommended for assessing the environmental fate and ecotoxicity of this compound?

- Methodology :

- Degradation Studies : Simulate hydrolysis/photolysis under controlled pH and UV conditions (e.g., OECD 111) to track byproducts via LC-MS .

- Ecotoxicology : Conduct acute/chronic toxicity tests using model organisms (e.g., Daphnia magna for aquatic toxicity, OECD 202/211 protocols) .

- Environmental Persistence : Measure soil/water half-life (t₁/₂) using radio-labeled compounds to model bioaccumulation potential .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.